molecular formula C19H17ClN2O4S B2523388 3-(5-(4-chlorophenyl)furan-2-yl)-N-(4-sulfamoylphenyl)propanamide CAS No. 941947-95-1

3-(5-(4-chlorophenyl)furan-2-yl)-N-(4-sulfamoylphenyl)propanamide

Cat. No. B2523388
CAS RN: 941947-95-1
M. Wt: 404.87
InChI Key: YFIUOURUTJGWSB-UHFFFAOYSA-N
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Description

3-(5-(4-chlorophenyl)furan-2-yl)-N-(4-sulfamoylphenyl)propanamide, also known as CP-547,632, is a chemical compound that has been synthesized for scientific research purposes. This compound has been the subject of numerous studies due to its potential applications in the field of medicine. In

Scientific Research Applications

Synthesis and Characterization

The chemical compound 3-(5-(4-chlorophenyl)furan-2-yl)-N-(4-sulfamoylphenyl)propanamide is involved in various synthetic processes and characterization studies within organic chemistry. Its synthesis and structural elucidation highlight the compound's significance in exploring novel chemical reactions and pathways. For example, studies on the synthesis of furan derivatives, including those substituted with chlorophenyl groups, reveal methodologies that could potentially apply to the synthesis of 3-(5-(4-chlorophenyl)furan-2-yl)-N-(4-sulfamoylphenyl)propanamide. These synthetic approaches are crucial for generating compounds with potential biological and pharmacological activities. The characterization of these compounds often involves advanced spectroscopic techniques, providing insights into their molecular structures and properties (Guodong Yin et al., 2008).

Biological Evaluation and Potential Applications

Compounds related to 3-(5-(4-chlorophenyl)furan-2-yl)-N-(4-sulfamoylphenyl)propanamide have been evaluated for their biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. For instance, novel pyrazoline derivatives showing anti-inflammatory and antibacterial properties highlight the therapeutic potential of furan derivatives. Such studies suggest that 3-(5-(4-chlorophenyl)furan-2-yl)-N-(4-sulfamoylphenyl)propanamide could be explored for similar biological activities, potentially leading to the development of new therapeutic agents (P. Ravula et al., 2016).

Molecular Modeling and Computational Studies

Computational studies, including molecular docking and quantum chemical computations, play a significant role in understanding the interaction mechanisms and stability of compounds like 3-(5-(4-chlorophenyl)furan-2-yl)-N-(4-sulfamoylphenyl)propanamide. These studies can predict how such compounds interact with biological targets, providing valuable insights into their potential as drug candidates or chemical tools. Quantum computational calculations and molecular docking studies have been utilized to explore the properties and biological relevance of similar compounds, underscoring the importance of computational chemistry in drug design and chemical research (C. Charanya et al., 2022).

properties

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c20-14-3-1-13(2-4-14)18-11-7-16(26-18)8-12-19(23)22-15-5-9-17(10-6-15)27(21,24)25/h1-7,9-11H,8,12H2,(H,22,23)(H2,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIUOURUTJGWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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